molecular formula C9H12N2O3 B13589523 3-Amino-2-(4-nitrophenyl)propan-1-ol

3-Amino-2-(4-nitrophenyl)propan-1-ol

Katalognummer: B13589523
Molekulargewicht: 196.20 g/mol
InChI-Schlüssel: GJLXODGJRARKGE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

3-Amino-2-(4-nitrophenyl)propan-1-ol is an organic compound with the molecular formula C9H12N2O3. It is characterized by the presence of an amino group, a nitrophenyl group, and a hydroxyl group attached to a propane backbone.

Vorbereitungsmethoden

The synthesis of 3-Amino-2-(4-nitrophenyl)propan-1-ol can be achieved through several synthetic routes. One common method involves the reduction of 4-nitroacetophenone followed by the addition of an amino group. The reaction conditions typically include the use of reducing agents such as sodium borohydride or lithium aluminum hydride, and the reaction is carried out in an inert atmosphere to prevent oxidation . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Analyse Chemischer Reaktionen

3-Amino-2-(4-nitrophenyl)propan-1-ol undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include acidic or basic environments, catalysts, and specific solvents to facilitate the reactions. The major products formed from these reactions depend on the specific reagents and conditions used.

Wissenschaftliche Forschungsanwendungen

3-Amino-2-(4-nitrophenyl)propan-1-ol has several scientific research applications:

Wirkmechanismus

The mechanism of action of 3-Amino-2-(4-nitrophenyl)propan-1-ol involves its interaction with specific molecular targets and pathways. The amino and nitrophenyl groups can interact with enzymes and receptors, leading to various biochemical effects. For example, the compound may inhibit certain enzymes by binding to their active sites, thereby affecting metabolic processes .

Vergleich Mit ähnlichen Verbindungen

3-Amino-2-(4-nitrophenyl)propan-1-ol can be compared with similar compounds such as:

Eigenschaften

Molekularformel

C9H12N2O3

Molekulargewicht

196.20 g/mol

IUPAC-Name

3-amino-2-(4-nitrophenyl)propan-1-ol

InChI

InChI=1S/C9H12N2O3/c10-5-8(6-12)7-1-3-9(4-2-7)11(13)14/h1-4,8,12H,5-6,10H2

InChI-Schlüssel

GJLXODGJRARKGE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC(=CC=C1C(CN)CO)[N+](=O)[O-]

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.